molecular formula C11H15BF2O2S B6150373 2-[4-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246842-34-0

2-[4-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6150373
CAS No.: 2246842-34-0
M. Wt: 260.1
InChI Key:
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Description

2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a thiophene ring substituted with a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

  • Boronic Acid Formation: The starting material, thiophene-3-boronic acid, is prepared through the reaction of thiophene with a boronic acid derivative under controlled conditions.

  • Difluoromethylation: The thiophene ring is then difluoromethylated using a suitable difluoromethylating agent, such as diethylaminosulfur trifluoride (DAST), under anhydrous conditions.

  • Tetramethylation: Finally, the boronic acid derivative undergoes tetramethylation using a methylating agent like iodomethane in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the difluoromethylation and tetramethylation steps.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The difluoromethyl group can be reduced to a difluoromethylamine under specific conditions.

  • Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Difluoromethylamines: Resulting from the reduction of the difluoromethyl group.

  • Biaryl Compounds: Produced via Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. Its boronic acid group is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.

Biology: The difluoromethyl group can enhance the biological activity of certain compounds, making this derivative valuable in drug discovery and development. It can be used to modify existing drugs to improve their efficacy and reduce side effects.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of therapeutic agents.

Industry: In materials science, 2-[4-(difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to create advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and durability.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophilic partners to form new carbon-carbon bonds. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.

Molecular Targets and Pathways:

  • Cross-Coupling Reactions: The boronic acid group targets electrophilic partners, facilitating the formation of biaryl compounds.

  • Biological Interactions: The difluoromethyl group can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids with different substituents on the aromatic ring.

  • Difluoromethylated Compounds: Compounds with difluoromethyl groups in various positions on the aromatic ring.

Uniqueness: 2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boronic acid group and a difluoromethyl group on a thiophene ring. This combination provides distinct chemical properties and reactivity compared to other boronic acids and difluoromethylated compounds.

Properties

CAS No.

2246842-34-0

Molecular Formula

C11H15BF2O2S

Molecular Weight

260.1

Purity

95

Origin of Product

United States

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